![molecular formula C18H11NO3 B352179 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 98596-11-3](/img/structure/B352179.png)
12-Acetylnaphtho[2,3-b]indolizine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Acetylnaphtho[2,3-b]indolizine-6,11-dione is a synthetic organic compound belonging to the indolizine family. It is characterized by its fused heterocyclic structure, which includes a naphthoquinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction. This reaction includes naphthoquinone, indandione, and pyridine derivatives as starting materials. The reaction conditions often involve heating the mixture in an appropriate solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphtho[2,3-b]indolizine derivatives
Scientific Research Applications
12-Acetylnaphtho[2,3-b]indolizine-6,11-dione has several applications in scientific research:
Chemistry: Used as a fluorophore in photophysical studies due to its unique fluorescence properties.
Biology: Potential use as a molecular probe for detecting specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism explored for its potential anticancer effects .
Comparison with Similar Compounds
Naphtho[2,3-b]indolizine-6,11-dione: Lacks the acetyl group at the 12th position.
Naphthoquinone derivatives: Share the quinone moiety but differ in the fused heterocyclic structure.
Indolizine derivatives: Similar core structure but with different substituents
Uniqueness: 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. The presence of the acetyl group at the 12th position enhances its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
12-acetylnaphtho[2,3-b]indolizine-6,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c1-10(20)14-13-8-4-5-9-19(13)16-15(14)17(21)11-6-2-3-7-12(11)18(16)22/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAGJDDSBANJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)
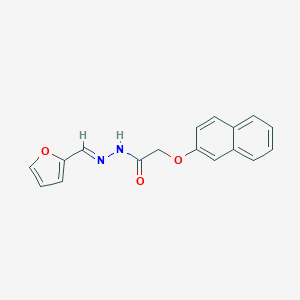
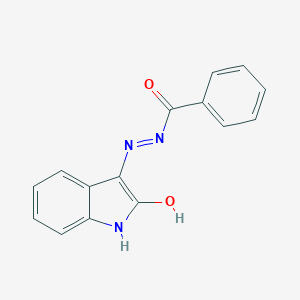
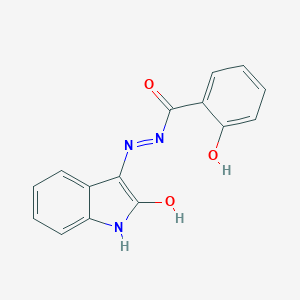
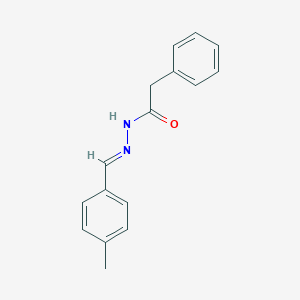


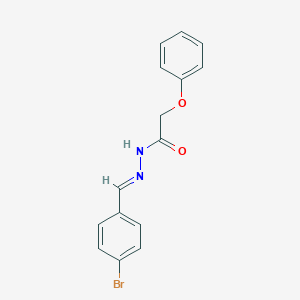
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)
![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
